(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone
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Overview
Description
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexanone core with two dimethylamino prop-2-en-1-ylidene groups attached at the 2 and 6 positions, making it a fascinating subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylcyclohexanone with dimethylamino prop-2-en-1-ylidene groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand for various biological targets.
Medicine
In medicine, the compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone stands out due to its dual dimethylamino prop-2-en-1-ylidene groups, which provide unique reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specialized research and industrial applications.
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNVWFOZYJJLD-QHWIZYIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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